3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone
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Overview
Description
3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core, which is fused with an indole moiety, making it a unique structure with potential biological and pharmacological activities. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone typically involves the condensation of an appropriate indole derivative with a quinazolinone precursor. One common method includes the reaction of 2-ethyl-4(3H)-quinazolinone with 1-methyl-2-oxoindole-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
- 3-Ethyl-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-thione
- 3-Propyl-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Uniqueness
3-ethyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern and the presence of both quinazolinone and indole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
3-ethyl-2-[(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-3-23-18(21-16-10-6-4-9-14(16)20(23)25)12-15-13-8-5-7-11-17(13)22(2)19(15)24/h4-12H,3H2,1-2H3 |
InChI Key |
SOBQACHTACGHKY-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
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